molecular formula C18H23N3O3S B6474786 4-methoxy-7-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640977-84-8

4-methoxy-7-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474786
CAS No.: 2640977-84-8
M. Wt: 361.5 g/mol
InChI Key: KVDXBRHCTSAPLJ-UHFFFAOYSA-N
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Description

The compound 4-methoxy-7-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole features a benzothiazole core substituted with a methoxy group at position 4, a methyl group at position 7, and a complex morpholine-pyrrolidine carbonyl moiety at position 2. The morpholine-pyrrolidine subunit may contribute to interactions with biological targets, particularly enzymes or receptors requiring hydrogen bonding or steric complementarity .

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-10-24-14(11-21)17(22)20-7-3-4-8-20/h5-6,14H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDXBRHCTSAPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

(E)-2-(4-Azidostyryl)-1,3-benzothiazole (1a)
  • Structure : Benzothiazole core with a styryl-azide substituent.
  • Key Differences : Lacks the methoxy, methyl, and morpholine-pyrrolidine groups. Instead, it features a photoactivatable azide for bioorthogonal labeling.
  • Applications : Used as a fluorogenic label in organic biology due to its azide reactivity .
  • Significance : Demonstrates that benzothiazole derivatives can be tailored for specific applications (e.g., imaging) through substituent modifications.
2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a)
  • Structure : Benzoimidazole core with propargyloxy-phenyl and triazole-thiazole-acetamide substituents.
  • Key Differences : Replaces benzothiazole with benzoimidazole and introduces triazole-thiazole-acetamide chains.
  • Research Findings : Compounds like 9c (with a 4-bromophenyl-thiazole group) showed enhanced docking affinity in enzyme inhibition studies compared to simpler derivatives .

Morpholine-Containing Analogues

Ethyl 5-[2-(Difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (13)
  • Structure : Pyrazolo-pyrimidine core with morpholine and difluoromethyl-benzimidazole groups.
  • Key Differences : Uses a pyrazolo-pyrimidine scaffold instead of benzothiazole. The morpholine group is directly attached without a pyrrolidine carbonyl.
  • Applications : Intermediate in multi-step syntheses targeting kinase inhibitors .
Quinoline Derivatives with 2-(Morpholin-4-yl)ethyl Substituents (Compounds 16–18)
  • Structure: Quinoline core with morpholine-ethyl substituents.
  • Key Differences : Morpholine is linked via an ethyl chain rather than a carbonyl-pyrrolidine group.
  • Research Findings: Compound 16 (Ki = 221 nM) exhibited 14-fold lower affinity for cannabinoid receptors than non-morpholine analogues, suggesting that morpholine positioning and substituent chemistry critically influence binding . The target compound’s pyrrolidine carbonyl may mitigate steric hindrance or enhance hydrogen bonding compared to the ethyl linker in 16–18.

Benzimidazole-Thiazole Hybrids

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)
  • Structure : Combines benzimidazole, triazole, thiazole, and acetamide subunits.
  • Key Differences : Greater structural complexity with multiple heterocycles.
  • Research Findings :
    • Derivatives like 9c (4-bromophenyl-thiazole) demonstrated superior docking scores in molecular simulations, highlighting the importance of halogenated aryl groups in target engagement .
    • The target compound’s simpler benzothiazole-morpholine design may offer synthetic accessibility while retaining bioactivity.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Benzothiazole 4-Methoxy-7-methyl, morpholine-pyrrolidine Hypothetical enhanced solubility -
(E)-2-(4-Azidostyryl)-1,3-benzothiazole Benzothiazole Styryl-azide Bioorthogonal labeling
Compound 13 () Pyrazolo-pyrimidine Morpholine, difluoromethyl-benzimidazole Kinase inhibition intermediate
Compound 16 () Quinoline 2-(Morpholin-4-yl)ethyl Low cannabinoid receptor affinity
Compound 9c () Benzoimidazole Triazole-thiazole-bromophenyl High docking affinity

Key Research Insights

Morpholine Substituent Impact : The morpholine-pyrrolidine carbonyl group in the target compound may offer superior binding compared to simpler morpholine-ethyl linkers, as seen in 16–18 .

Benzothiazole vs. Benzimidazole : While benzimidazole-triazole hybrids (e.g., 9a–e ) show high affinity, the target’s benzothiazole core with methoxy/methyl groups could balance hydrophobicity and metabolic stability .

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